molecular formula C23H34N2O9 B12419307 Cyclooctyne-O-amido-PEG3-NHS ester

Cyclooctyne-O-amido-PEG3-NHS ester

Cat. No.: B12419307
M. Wt: 482.5 g/mol
InChI Key: KIKCWYVUHYCRPW-UHFFFAOYSA-N
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Description

Cyclooctyne-O-amido-PEG3-NHS ester is a valuable compound widely used in the biomedical industry for bioconjugation purposes. It acts as a versatile crosslinker for labeling and modification of biomolecules, such as proteins and antibodies. With its NHS ester functionality, it enables efficient and stable conjugation to primary amines. This compound finds applications in drug delivery systems, diagnostics, and targeted therapeutics, contributing to advancements in treating various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclooctyne-O-amido-PEG3-NHS ester involves multiple steps. The process typically starts with the preparation of cyclooctyne, which is then reacted with a PEG3 linker. The final step involves the introduction of the NHS ester group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions. The specific details of the synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of reaction conditions. Quality control measures are implemented to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclooctyne-O-amido-PEG3-NHS ester primarily undergoes substitution reactions due to the presence of the NHS ester group. This group reacts with primary amines to form stable amide bonds. Additionally, the cyclooctyne moiety can participate in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which are widely used in bioconjugation .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include primary amines, azides, and various organic solvents. The reactions are typically carried out under mild conditions, often at room temperature, to preserve the integrity of the biomolecules being modified .

Major Products Formed

The major products formed from the reactions of this compound include amide-linked conjugates and triazole-linked conjugates. These products are used in various applications, including drug delivery and diagnostics .

Scientific Research Applications

Cyclooctyne-O-amido-PEG3-NHS ester has a wide range of scientific research applications:

    Chemistry: Used in click chemistry for the efficient and selective conjugation of biomolecules.

    Biology: Employed in the labeling and tracking of proteins and nucleic acids in live cells and animals.

    Medicine: Utilized in the development of targeted therapeutics and drug delivery systems.

    Industry: Applied in the production of diagnostic tools and bioconjugates for various industrial applications .

Mechanism of Action

The mechanism of action of Cyclooctyne-O-amido-PEG3-NHS ester involves its NHS ester group reacting with primary amines to form stable amide bonds. This reaction is highly efficient and specific, making it ideal for bioconjugation. The cyclooctyne moiety enables strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which occur without the need for copper catalysts, thus avoiding potential biotoxicity .

Comparison with Similar Compounds

Cyclooctyne-O-amido-PEG3-NHS ester is unique due to its combination of cyclooctyne and NHS ester functionalities, which provide both efficient conjugation and bioorthogonal reactivity. Similar compounds include:

    Cyclooctyne-O-NHS ester: Another cleavable linker used in antibody-drug conjugates.

    Dibenzocyclooctyne (DBCO): Known for its high reaction activity in SPAAC reactions.

    Aza-dibenzocyclooctyne (DIBAC): Used in bioorthogonal chemistry for efficient labeling and tracking of biomolecules .

This compound stands out due to its versatility and efficiency in bioconjugation applications, making it a valuable tool in various scientific and industrial fields.

Properties

Molecular Formula

C23H34N2O9

Molecular Weight

482.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[(2-cyclooct-2-yn-1-yloxyacetyl)amino]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C23H34N2O9/c26-20(18-33-19-6-4-2-1-3-5-7-19)24-11-13-31-15-17-32-16-14-30-12-10-23(29)34-25-21(27)8-9-22(25)28/h19H,1-4,6,8-18H2,(H,24,26)

InChI Key

KIKCWYVUHYCRPW-UHFFFAOYSA-N

Canonical SMILES

C1CCC#CC(CC1)OCC(=O)NCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O

Origin of Product

United States

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